molecular formula C16H19N5O4 B2800084 2-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2034501-70-5

2-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2800084
CAS No.: 2034501-70-5
M. Wt: 345.359
InChI Key: KTZOSVAWPSVJLQ-UHFFFAOYSA-N
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Description

This compound features a pyridazin-3(2H)-one core substituted at the 2-position with a 2-oxoethyl group connected to a piperidin-3-yl moiety. The piperidine ring is further functionalized with a 6-methoxypyrazin-2-yloxy group.

Properties

IUPAC Name

2-[2-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4/c1-24-13-8-17-9-14(19-13)25-12-4-3-7-20(10-12)16(23)11-21-15(22)5-2-6-18-21/h2,5-6,8-9,12H,3-4,7,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZOSVAWPSVJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic molecule that belongs to the class of pyridazinone derivatives. Its intricate structure, which incorporates a methoxypyrazine moiety and a piperidine ring, suggests significant potential for biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C17H23N5O3C_{17}H_{23}N_5O_3, with a molecular weight of 345.4 g/mol. The structure consists of:

  • Pyridazinone core : Known for various biological activities.
  • Methoxypyrazine group : Potentially enhances receptor binding and bioactivity.
  • Piperidine ring : Often associated with neuroactive compounds.

Biological Activity Overview

Research indicates that pyridazinone derivatives exhibit a broad spectrum of biological activities, including:

  • Antimicrobial : Inhibition of bacterial and fungal growth.
  • Anti-inflammatory : Modulation of inflammatory pathways.
  • Analgesic : Pain relief properties.
  • Antitumor : Potential efficacy against various cancer cell lines.

The biological effects of 2-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one may involve interactions with specific molecular targets such as enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing physiological responses.
  • Cell Signaling Interference : By affecting intracellular signaling cascades, it may alter cell behavior in pathological conditions.

Pharmacological Studies

Several studies have explored the pharmacological properties of pyridazinone derivatives similar to the compound :

StudyFindings
Bruel et al., 2012Identified anticarcinogenic properties in pyridazinone derivatives with IC50 values < 0.1 mM against cancer cell lines.
Özçelik et al., 2010Demonstrated potent acetylcholinesterase inhibition, suggesting potential for neurodegenerative disease treatment.
Cunha et al., 2003Reported anti-inflammatory effects and analgesic properties in related pyridazinones.

Case Studies

  • Anticancer Activity :
    • A study by Ahmad et al. (2010) synthesized various pyridazinone derivatives and tested their effects on leukemia and breast cancer cell lines, showing significant cytotoxicity at low concentrations.
  • Neuroprotective Effects :
    • Research conducted by Xing et al. (2013) highlighted the selective inhibition of acetylcholinesterase by certain pyridazinones, indicating potential therapeutic applications in Alzheimer's disease.
  • Anti-inflammatory Properties :
    • A series of experiments demonstrated that some pyridazinones could significantly reduce IL-β production in stimulated HL-60 cells, underscoring their anti-inflammatory potential.

Comparison with Similar Compounds

Structural Analogues of Pyridazin-3(2H)-one Derivatives

The following table summarizes key structural and functional differences:

Compound Name Core Structure Substituents at 2-Position Key Functional Groups Synthesis Method (Reference)
Target Compound Pyridazin-3(2H)-one 2-(2-oxoethyl)-3-((6-methoxypyrazin-2-yl)oxy)piperidine Methoxypyrazine, piperidine, oxoethyl Likely SN2 alkylation (analogous to )
6-(2-Chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one Pyridazin-3(2H)-one 2-(2-oxoethyl)-4-(4-chlorophenyl)piperazine Chlorophenyl, piperazine Alkylation with halides/K2CO3
Yhhu3813 [6-(6-fluoro-1H-indol-1-yl)-2-(2-((7-(3-(4-methylpiperazin-1-yl)propoxy)quinolin-4-yl)oxy)ethyl)pyridazin-3(2H)-one] Pyridazin-3(2H)-one 2-(2-oxoethyl)-quinoline-piperazine-propoxy Quinoline, piperazine, fluoroindole Multi-step alkylation/etherification
2-(2-Oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one Pyridazin-3(2H)-one 2-(2-oxo-2-phenylethyl) Phenyl, oxoethyl Alkylation with phenacyl halides

Key Differences and Implications

Piperidine vs. Piperazine Substituents: The target compound’s piperidine group (single N atom) contrasts with piperazine (two N atoms) in and Yhhu3813 . Piperidine’s hydrophobicity may favor membrane permeability .

Methoxypyrazine vs. Chlorophenyl/Quinoline Groups: The 6-methoxypyrazine in the target compound offers hydrogen-bond acceptors (methoxy O, pyrazine N), unlike the hydrophobic chlorophenyl in or the planar quinoline in Yhhu3813. This could position the target compound for interactions with polar kinase active sites .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods in , using alkylation of pyridazinone with a pre-functionalized piperidine halide. Yhhu3813’s quinoline-piperazine-propoxy chain requires more complex multi-step functionalization .

Q & A

Q. What are the recommended synthetic strategies for 2-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one, and how can intermediates be validated?

Answer: The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution : To attach the methoxypyrazine moiety to the piperidine ring.
  • Coupling reactions : For linking the piperidine-pyrazine unit to the pyridazinone core via a ketone spacer.
  • Purification : Use of column chromatography (silica gel) and recrystallization for isolating intermediates and final products.
    Validation :
  • NMR spectroscopy (¹H/¹³C) confirms regiochemistry of substitutions (e.g., methoxy group position on pyrazine) .
  • Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns of intermediates .
  • HPLC ensures >95% purity before proceeding to downstream steps .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Answer:

  • ¹H NMR : Identifies proton environments (e.g., methoxy protons at ~3.9 ppm, piperidine ring protons as multiplet signals) .
  • ¹³C NMR : Confirms carbonyl groups (e.g., ketone at ~200 ppm, pyridazinone carbonyl at ~165 ppm) .
  • IR spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
  • X-ray crystallography (if crystals are obtainable): Resolves 3D conformation, especially stereochemistry of the piperidine ring .

Q. How does the compound’s structural complexity influence its solubility and formulation for biological assays?

Answer:

  • Solubility : The compound’s hydrophilicity is limited due to aromatic rings (pyridazinone, pyrazine) and piperidine. Use polar aprotic solvents (DMSO) for stock solutions.
  • Formulation : For in vitro assays, prepare solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) .
  • Stability : Monitor degradation via LC-MS under physiological pH (7.4) and temperature (37°C) to assess shelf life .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the piperidine-pyrazine coupling step?

Answer:

  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions .
  • Solvent effects : Compare DMF (high polarity) vs. THF (moderate polarity) to balance reactivity and byproduct formation .
  • Temperature control : Maintain 60–80°C to accelerate kinetics without degrading heat-sensitive intermediates .
  • Data-driven optimization : Use Design of Experiments (DoE) to model interactions between variables (e.g., solvent, temperature, catalyst loading) .

Q. How should contradictory bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

Answer:

  • Dose-response curves : Establish IC₅₀ values for target enzymes (e.g., phosphodiesterases) and compare with cytotoxicity thresholds (CC₅₀) in cell lines .
  • Off-target profiling : Screen against related enzymes (e.g., kinases) to identify selectivity issues .
  • Metabolite analysis : Use LC-MS to detect degradation products that may contribute to toxicity .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Answer:

  • Systematic substitution : Modify the methoxy group on pyrazine to ethoxy or hydrogen to assess steric/electronic effects on target binding .
  • Scaffold hopping : Replace pyridazinone with pyridone or triazolone cores to evaluate bioactivity retention .
  • Pharmacophore modeling : Map essential hydrogen-bond acceptors (e.g., pyridazinone carbonyl) and hydrophobic regions (piperidine) using software like Schrödinger .

Q. How can in silico methods predict this compound’s pharmacokinetic (PK) properties?

Answer:

  • ADMET prediction : Tools like SwissADME estimate:
    • LogP : ~2.5 (moderate lipophilicity) due to aromatic rings and polar groups.
    • BBB permeability : Likely low (due to molecular weight >400 Da).
    • CYP450 interactions : Risk of metabolism via CYP3A4 (predicted using PreADMET) .
  • Molecular dynamics (MD) simulations : Simulate binding to serum albumin to predict plasma protein binding .

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